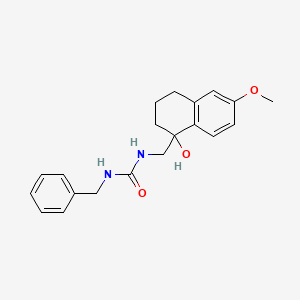

1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea” is a complex organic molecule. It contains a benzyl group, a hydroxy group, a methoxy group, a tetrahydronaphthalenyl group, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a phenyl ring attached to a methylene group. The hydroxy and methoxy groups are polar and can participate in hydrogen bonding. The tetrahydronaphthalenyl group is a polycyclic aromatic hydrocarbon, and the urea group contains a carbonyl group flanked by two amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of polar groups like hydroxy and urea could make it soluble in polar solvents .Scientific Research Applications

Research on Related Compounds

Tetrahydro-beta-carbolines

- Studies on tetrahydro-beta-carbolines, including 1-Methyl-1,2,3,4-tetrahydro-beta-carboline (1-MeTHBC) and 6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline (6-M-1-MeTHBC), have been conducted to investigate their presence in human urine and rat brain, exploring the potential dietary origins and the lack of formation by alcohol drinking. These studies help in understanding the metabolism and biological relevance of similar complex organic molecules in biological systems (Matsubara et al., 1986).

Polycyclic Aromatic Hydrocarbons (PAHs)

- Research involving PAHs, such as naphthalene, fluorene, phenanthrene, and pyrene, focuses on assessing human exposure through biomonitoring urinary metabolites. This line of research is crucial for understanding the environmental and occupational exposure to PAHs and related compounds, providing insights into potential health risks and pathways of exposure (Li et al., 2008).

Urinary Metabolites

- Studies on the metabolism of drugs like benzbromarone and their urinary metabolites offer a glimpse into the methods used to study complex urea derivatives. Identifying and analyzing metabolites in urine can reveal insights into drug metabolism, bioavailability, and the potential for adverse effects, which could be relevant for researching compounds with similar chemical structures (Maurer & Wollenberg, 1990).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Related compounds, such as 1,4-disubstituted 1,2,3-triazoles, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This could potentially be a mode of action for the compound .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, have diverse biological activities . These activities could potentially involve various biochemical pathways.

Pharmacokinetics

The chemical stability of related compounds, such as 1,4-disubstituted 1,2,3-triazoles , suggests that this compound might also exhibit good stability, which could impact its bioavailability.

Result of Action

Related compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest potential molecular and cellular effects of this compound’s action.

Action Environment

It’s known that the rate of reaction of related compounds can vary due to differences in electronegativity . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-25-17-9-10-18-16(12-17)8-5-11-20(18,24)14-22-19(23)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,24H,5,8,11,13-14H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYBRGPBQZNPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)